Core Identification and Physicochemical Profile
Core Identification and Physicochemical Profile
An In-Depth Technical Guide to 2,6-Dibromo-3-methylpyridine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 2,6-Dibromo-3-methylpyridine. It delves into its core properties, synthesis, reactivity, and applications, with a focus on the practical insights and causal relationships that govern its use in a laboratory and industrial setting.
2,6-Dibromo-3-methylpyridine, identified by the Chemical Abstracts Service (CAS) number 887571-15-5 , is a halogenated pyridine derivative.[1] Such structures are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the carbon-bromine bonds. The bromine atoms serve as excellent leaving groups or participants in cross-coupling reactions, making this compound a valuable building block for synthesizing more complex molecular architectures.
While extensive experimental data for this specific isomer is not as prevalent in public literature as for some of its structural relatives, we can compile its fundamental properties.
Table 1: Physicochemical Properties of 2,6-Dibromo-3-methylpyridine and Related Isomers
| Property | Value for 2,6-Dibromo-3-methylpyridine | Value for Isomer: 2,5-Dibromo-3-methylpyridine | Value for Isomer: 3,6-Dibromo-2-methylpyridine |
| CAS Number | 887571-15-5[1] | 3430-18-0[2] | 39919-65-8[3] |
| Molecular Formula | C₆H₅Br₂N | C₆H₅Br₂N[2] | C₆H₅Br₂N[3] |
| Molecular Weight | 250.92 g/mol | 250.92 g/mol [2] | 250.92 g/mol [3] |
| Appearance | Solid (predicted) | Light-yellow solid[4] | Solid[3] |
| Melting Point | Not specified | 38-40 °C[4] | 34-38 °C[3] |
| Boiling Point | Not specified | 208-209 °C | >110 °C (Flash Point)[3] |
The pyridine ring is structurally related to benzene, with one methine group replaced by a nitrogen atom. This substitution makes the ring electron-deficient, influencing its reactivity in aromatic substitution reactions.
Synthesis Methodology: A Proposed Protocol
The logical precursor for this synthesis would be 2-Amino-6-bromo-3-methylpyridine. The synthesis would proceed in two key stages: diazotization of the amino group followed by a copper-catalyzed bromination.
Experimental Protocol: Proposed Synthesis of 2,6-Dibromo-3-methylpyridine
Step 1: Diazotization and Bromination (Sandmeyer Reaction)
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Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the starting material, 2-Amino-6-bromo-3-methylpyridine, in a 48% aqueous solution of hydrobromic acid (HBr).
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Cooling : Cool the mixture to a temperature between -15 °C and -5 °C using an ice-salt or acetone-dry ice bath. Maintaining this low temperature is critical to ensure the stability of the intermediate diazonium salt.
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Diazotization : Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled suspension. The rate of addition should be carefully controlled to keep the internal temperature below -10 °C. The reaction progress can be monitored by the disappearance of the starting amine.
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Bromination : In a separate vessel, dissolve cuprous bromide (CuBr) in HBr to act as the catalyst. Add this catalyst to the reaction mixture. The bromine source for the substitution is the HBr solvent itself, often supplemented by adding liquid bromine.[4]
-
Reaction Completion : After the addition is complete, remove the cooling bath and allow the mixture to stir and gradually warm to room temperature over several hours. The evolution of nitrogen gas will be observed as the diazonium group is replaced by bromine.
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Work-up and Purification : Quench the reaction by carefully neutralizing the excess acid with a base, such as a concentrated potassium or sodium hydroxide solution, while cooling in an ice bath. Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 2,6-Dibromo-3-methylpyridine.[4]
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 2,6-Dibromo-3-methylpyridine.
Core Applications in Drug Development and Organic Synthesis
The true value of 2,6-Dibromo-3-methylpyridine lies in its role as a versatile intermediate. The two bromine atoms are not chemically equivalent due to the electronic influence of the methyl group and the ring nitrogen. This differential reactivity can be exploited for selective, sequential functionalization.
The primary application is in transition-metal-catalyzed cross-coupling reactions . These reactions are fundamental to modern drug discovery, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.
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Suzuki Coupling : Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
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Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl groups, crucial for creating rigid molecular scaffolds.
-
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, a common step in synthesizing bioactive molecules.[6]
-
Stille Coupling : Reaction with organostannanes to create complex C-C bonds.
The pyridine nitrogen itself can act as a ligand for metal centers or be protonated or alkylated, further expanding its synthetic utility.[7] These reactions enable chemists to use 2,6-Dibromo-3-methylpyridine as a scaffold, building out complex molecules with potential therapeutic activity against a range of diseases, including cancers and inflammatory conditions.
Cross-Coupling Application Diagram
Caption: Application of 2,6-Dibromo-3-methylpyridine in key cross-coupling reactions.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for CAS 887571-15-5 must be consulted, the hazard profile can be reliably inferred from closely related isomers like 2,5-Dibromo-3-methylpyridine and 3,6-Dibromo-2-methylpyridine.
Table 2: Summary of Hazard Information
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Toxic or harmful if swallowed.[2][3] Fatal in contact with skin in some cases. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Wear protective gloves and clothing.[8] |
| Skin Irritation | Causes skin irritation.[2][9] | Wear protective gloves. If on skin, wash with plenty of soap and water.[9] |
| Eye Damage/Irritation | Causes serious eye damage or irritation.[2][3][9] | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes.[8] |
| Respiratory Irritation | May cause respiratory irritation.[2][9] | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[8][9] |
Handling and Storage Protocol:
-
Ventilation : Handle this compound within a certified chemical fume hood.
-
Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles. For weighing or transferring solids where dust may be generated, a dust mask (e.g., N95) is recommended.[3]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2,6-Dibromo-3-methylpyridine is a strategically important chemical intermediate whose value is defined by the synthetic possibilities unlocked by its two reactive bromine handles on an electron-deficient pyridine core. While it may be a less commonly cited isomer, its utility in constructing complex molecules via modern synthetic methods like palladium-catalyzed cross-coupling is undeniable. Understanding its logical synthesis, its reactivity profile, and the stringent safety protocols required for its handling allows researchers in drug discovery and materials science to effectively leverage this compound to drive innovation and develop novel chemical entities.
References
- Vertex AI Search. (n.d.). Manufacturer's Guide to 3,6-Dibromo-2-Methylpyridine: Synthesis, Safety & Market Prospects.
- BLD Pharm. (n.d.). 2,6-Dibromo-3-methylpyridine | 887571-15-5.
- Bajpai, A. K., et al. (2015). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. Der Pharma Chemica, 7(1), 55-61.
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PubChem. (n.d.). 2,5-Dibromo-3-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 3,6-Dibromo-2-methylpyridine.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,5-Dibromo-6-methylpyridin-2-amine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 2,5,6-Tribromo-3-methylpyridine in Modern Pharmaceutical Synthesis.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2,5-Dibromo-3-methylpyridine.
- Vertex AI Search. (n.d.). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine.
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